![molecular formula C15H12Cl2N2O3 B2996984 [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-23-5](/img/structure/B2996984.png)
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate, also known as CCPC, is a chemical compound with potential applications in scientific research. CCPC belongs to the class of pyridine carboxylate derivatives, which have been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal activity against several strains of bacteria and fungi. [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has potential applications in drug discovery and development, as well as in understanding the molecular mechanisms of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been found to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes. [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has no known physiological effects in humans, as it has not been tested in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is its broad spectrum of activity against cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and can be obtained in large quantities. However, [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has some limitations for lab experiments, including its low solubility in water and its potential toxicity to healthy cells. Further studies are needed to optimize the formulation and dosage of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate for effective use in scientific research.
Direcciones Futuras
There are several future directions for research on [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One area of interest is its potential use in combination therapy with other anticancer drugs to enhance their efficacy. Another direction is to investigate the molecular targets of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in cancer cells and bacteria to better understand its mechanism of action. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in animal models and eventually in clinical trials.
Métodos De Síntesis
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized through a multi-step process starting from 2-chloro-3-methylphenol and 6-chloronicotinic acid. The synthesis involves the protection of the phenolic hydroxyl group, followed by the nucleophilic substitution of the chlorine atom with a cyanide group, and subsequent hydrolysis to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with the amine group to form the carbamate.
Propiedades
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-11(16)3-2-4-12(9)19-14(20)8-22-15(21)10-5-6-13(17)18-7-10/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPIMFFAVCKIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

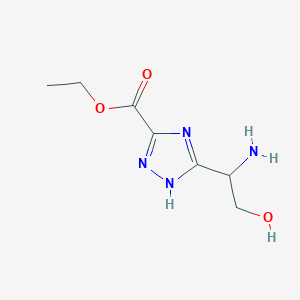
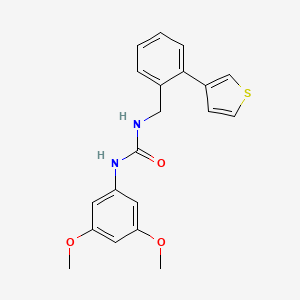
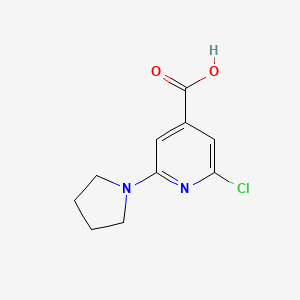
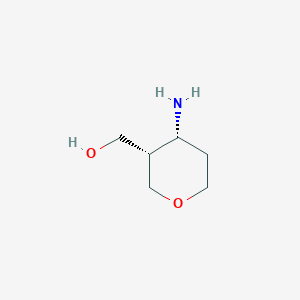
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)
![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)
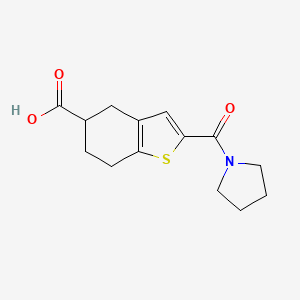
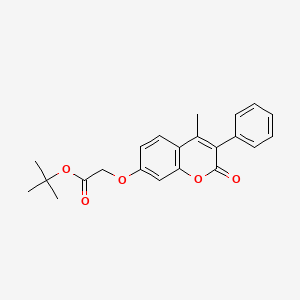
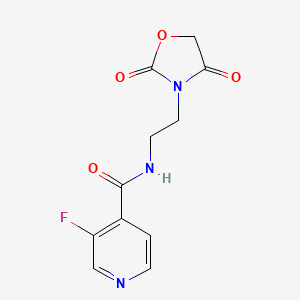
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)